2-Bromo-6-(carboxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(carboxymethyl)benzoic acid: is an organic compound with the molecular formula C9H7BrO4 It is a derivative of benzoic acid, where the bromine atom is substituted at the second position and a carboxymethyl group is attached at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(carboxymethyl)benzoic acid can be achieved through several methods:
Bromination of Benzoic Acid: One common method involves the bromination of benzoic acid using bromine in the presence of a catalyst such as iron or iron(III) bromide.
Carboxymethylation: The carboxymethylation of the brominated benzoic acid can be achieved using chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Bromo-6-(carboxymethyl)benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxymethyl group can be oxidized to form corresponding carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-azido-6-(carboxymethyl)benzoic acid or 2-thiocyanato-6-(carboxymethyl)benzoic acid can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2-Bromo-6-(carboxymethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and potential drug candidates.
Material Science: It is employed in the synthesis of functional materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(carboxymethyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoic Acid: Similar in structure but lacks the carboxymethyl group.
6-Carboxymethylbenzoic Acid: Similar in structure but lacks the bromine atom.
Uniqueness
2-Bromo-6-(carboxymethyl)benzoic acid is unique due to the presence of both the bromine atom and the carboxymethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H7BrO4 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-bromo-6-(carboxymethyl)benzoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
FLCSMRYKKMWKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.